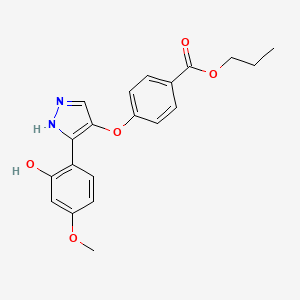

![molecular formula C22H22N6 B2943844 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 717098-87-8](/img/structure/B2943844.png)

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyridopyrimidine class . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. For instance, one method involves the reaction of diacetyl ketene with enaminonitrile . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . It’s important to note that these are general methods for synthesizing pyridopyrimidine derivatives and may not be specific to “4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine”.Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antiulcerogenic Properties : Pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their anti-inflammatory properties. One study found that certain modifications to the pyrazolo[1,5-a]pyrimidine structure resulted in compounds with high anti-inflammatory activity and a better therapeutic index than reference drugs like phenylbutazone and indomethacin. Interestingly, these compounds also demonstrated a lack of ulcerogenic activity, suggesting potential antiulcerogenic properties (Auzzi et al., 1983).

Anticancer and Anti-5-Lipoxygenase Agents : Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their potential as anticancer and anti-5-lipoxygenase agents. A 2016 study synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition. The study found significant structure-activity relationships, indicating the potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).

COX-2 Selective Inhibition : Another study focused on 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones, which are derived from the pyrazolo[3,4-d]pyrimidine system. These compounds were synthesized and tested as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The study demonstrated that these compounds have a superior inhibitory profile against COX-2 compared to standard drugs, indicating their potential use in treating inflammation-related conditions (Raffa et al., 2009).

Enhancing Pharmacokinetic Properties : A study in 2016 addressed the poor aqueous solubility of pyrazolo[3,4-d]pyrimidines, which is a challenge for their development as clinical drug candidates. By using nanosystems such as albumin nanoparticles and liposomes, the study aimed to improve the solubility and pharmacokinetic properties of these compounds. This approach showed promise in enhancing the delivery and effectiveness of pyrazolo[3,4-d]pyrimidines in therapeutic applications (Vignaroli et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are the most relevant to this compound .

Mode of Action

The compound acts as an effective inhibitor of hCA, specifically hCA II and hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes, including fluid secretion, respiration, and pH regulation. hCA VII, in particular, is mainly expressed in some brain tissues and promotes neuronal excitation .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features that can influence the compound’s adme properties .

Result of Action

The inhibition of hCA by 4-(4-Benzhydrylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine can lead to significant changes at the molecular and cellular levels. For instance, hCA VII has been proposed to play a role in the control of neuropathic pain, suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Propiedades

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-15-25-26-21(19)23-16-24-22/h1-10,15-16,20H,11-14H2,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDFJZVNEBJKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2C=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)

![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)

![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)

![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)

![Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate](/img/structure/B2943775.png)

![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)

![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)